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Get Quote

Technical Whitepaper & Safety Data Guide: 2-(4-Bromophenoxy)-5-nitropyrimidine in

Advanced Organic Synthesis

Executive Summary & Structural Dynamics
2-(4-Bromophenoxy)-5-nitropyrimidine (C10H6BrN3O3) is an advanced, bifunctional

heterocyclic building block highly valued in medicinal chemistry and drug development. Unlike

standard commodity chemicals, this compound is engineered to serve as a versatile linchpin in

complex synthetic pathways. Its structural genius lies in the synergy of its functional groups: the

highly electron-deficient pyrimidine core is activated by a 5-nitro group, while the 2-position

houses a 4-bromophenoxy moiety.

This architecture allows for orthogonal functionalization. The bromo-aryl group serves as an

ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions),

while the nitro group can be chemoselectively reduced to an amine, providing an essential

anchoring point for the synthesis of kinase inhibitors and other targeted therapeutics.
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Section 1: Physicochemical Profiling & Hazard
Communication
Because this compound is typically synthesized in situ or handled as an advanced

intermediate, a standard 16-section Safety Data Sheet (SDS) is insufficient for laboratory

professionals. Instead, we must extrapolate its hazard profile mechanistically from its primary

precursors: 4-bromophenol[1] and 2-chloro-5-nitropyrimidine[2].

Table 1: Predicted Physicochemical & Toxicological Profile

Parameter Value
Mechanistic / Safety
Implication

Molecular Formula C10H6BrN3O3
Halogenated heteroaromatic;

highly lipophilic.

Molecular Weight 296.08 g/mol
Falls within Lipinski's Rule of 5

for cellular permeability.

LogP (Predicted) ~3.5

Driven by the 4-bromophenol

moiety (LogP 2.59)[1]. High

lipophilicity significantly

enhances dermal penetration

risk.

GHS Health Hazards Acute Tox. 4, Eye Dam. 1

The electrophilic pyrimidine

core readily reacts with cellular

nucleophiles (e.g., corneal

proteins), leading to severe

tissue damage[3].

GHS Environmental Aquatic Chronic 1

Brominated phenols are

persistent organic pollutants

and are highly toxic to aquatic

ecosystems[1].
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The primary toxicological concern of 2-(4-Bromophenoxy)-5-nitropyrimidine stems from its

nitroaromatic moiety. Upon systemic absorption (facilitated by its high LogP), the compound is

subjected to enzymatic reduction by hepatic nitroreductases. This electron-transfer process

generates highly reactive nitroso and hydroxylamine intermediates. These species aggressively

deplete intracellular glutathione (GSH) and induce redox cycling, leading to severe oxidative

stress and the oxidation of hemoglobin to methemoglobin.

Self-Validating Handling Protocol:

Containment: All manipulations must be performed in a Class II Type B2 biological safety

cabinet or a dedicated chemical fume hood.

PPE: Nitrile gloves (double-gloved), splash goggles, and a lab coat.

Validation of Containment: To validate that no ambient exposure has occurred during scale-

up, conduct UV-Vis air sampling or surface swabbing. The pyrimidine core exhibits strong,

distinct UV absorbance at ~260–280 nm, allowing for rapid spectrophotometric detection of

laboratory contamination.

Section 2: Synthetic Utility & Experimental
Workflows
The synthesis of 2-(4-Bromophenoxy)-5-nitropyrimidine relies on a Nucleophilic Aromatic

Substitution (SNAr). The 5-nitro group strongly withdraws electron density from the pyrimidine

ring, rendering the 2-position highly susceptible to nucleophilic attack by the phenoxide ion of

4-bromophenol.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Causality of Reagents: While traditional SNAr reactions often use Potassium Carbonate

(K2CO3) in Acetonitrile at elevated temperatures (80°C)[4], utilizing Cesium Carbonate

(Cs2CO3) in Dimethylformamide (DMF) allows the reaction to proceed at a much milder

40°C[5]. The large ionic radius of the cesium cation creates a highly reactive, "naked"

phenoxide nucleophile, accelerating the reaction and minimizing thermal degradation of the

nitroaromatic product.

Step-by-Step Methodology:
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Charge a flame-dried, round-bottom flask with 2-chloro-5-nitropyrimidine (1.0 eq) and 4-

bromophenol (1.05 eq)[5].

Dissolve the reagents in anhydrous DMF (0.2 M concentration) under an inert argon

atmosphere.

Add Cs2CO3 (2.0 eq) in a single portion. The mixture will immediately darken, indicating the

formation of the phenoxide anion.

Stir the reaction at 40°C for 2 hours[5].

Self-Validation & QC: Quench a 10 µL reaction aliquot in water, extract with Ethyl Acetate,

and spot on a silica TLC plate (Hexanes:EtOAc 3:1). The starting pyrimidine will be

consumed, replaced by a new, highly UV-active product spot. Confirm the exact mass via

LC-MS (ESI+); the product must display a distinct 1:1 isotopic doublet at m/z 296 and 298

(M+H), validating the retention of the bromine atom.

Protocol 2: Chemoselective Nitro Reduction
Causality of Reagents: Downstream drug development often requires converting the -NO2

group to an -NH2 group. Standard catalytic hydrogenation (Pd/C + H2) cannot be used, as it

will cause rapid hydrodehalogenation, cleaving the critical C-Br bond. Therefore, a dissolving

metal reduction is required.

Step-by-Step Methodology:

Suspend 2-(4-Bromophenoxy)-5-nitropyrimidine in a 4:1 mixture of Ethanol and Water.

Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq). The mild acidity of

NH4Cl activates the iron surface without hydrolyzing the ether linkage.

Heat the suspension to 80°C for 3 hours.

Self-Validation & QC: Filter the hot mixture through a pad of Celite to remove iron oxides.

Spot the filtrate on a TLC plate and stain with Ninhydrin. Upon heating, the product spot will

turn a deep purple/red, definitively validating the successful generation of the primary amine

while leaving the bromo-aryl handle intact for subsequent Suzuki coupling.
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Section 3: Data Visualization
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Synthetic workflow and downstream functionalization of the pyrimidine intermediate.
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Mechanistic toxicology pathway for nitroaromatic-induced cellular oxidative stress.

References
[1] National Center for Biotechnology Information. "4-Bromophenol | C6H5BrO | CID 7808 -

PubChem". PubChem Database. Available at: [Link]

[2] National Center for Biotechnology Information. "2-Chloro-5-nitropyrimidine | C4H2ClN3O2

| CID 82544 - PubChem". PubChem Database. Available at: [Link]

[4] Google Patents. "US8507533B2 - Glucagon receptor modulators". United States Patent

and Trademark Office. Available at:

[5] Google Patents. "US11352328B2 - Heterocyclic compounds for the treatment of

arenavirus". United States Patent and Trademark Office. Available at:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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